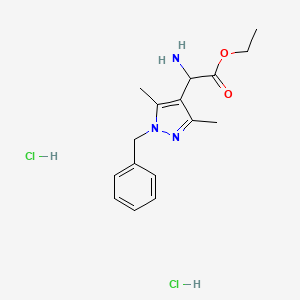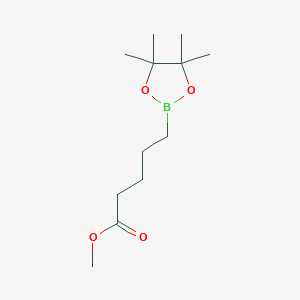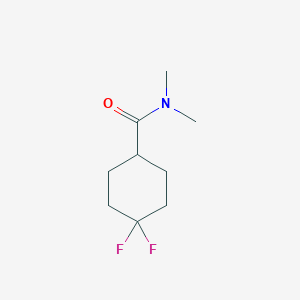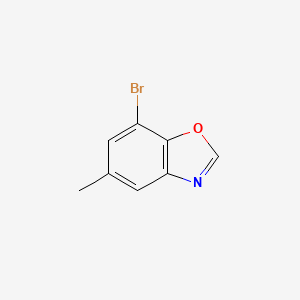![molecular formula C10H10N4 B6618067 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine CAS No. 1544983-84-7](/img/structure/B6618067.png)
5-[(pyridin-2-yl)methyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(pyridin-2-yl)methyl]pyrimidin-2-amine, also known as 5-Pyridylmethylpyrimidine-2-amine (5-PMPA), is a heterocyclic compound with a wide range of applications in the fields of biochemistry, medicine, and materials science. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells. 5-PMPA has also been used in the synthesis of novel pyrimidine-based dyes and fluorescent molecules. In addition, it has been used in the synthesis of various organic compounds, including amines, alcohols, and carboxylic acids.
Applications De Recherche Scientifique
5-PMPA has been widely studied in the field of biochemistry, with a focus on its role as a starting material for the synthesis of various organic compounds. In addition, its use in the synthesis of novel pyrimidine-based dyes and fluorescent molecules has been studied. It has also been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells.
Mécanisme D'action
5-PMPA is believed to act as a nucleophile in organic reactions, due to its electron-rich pyridine ring. The pyridine ring can interact with electrophilic species, resulting in the formation of a new covalent bond. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PMPA have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-PMPA in lab experiments include its availability, low cost, and ease of synthesis. It can be synthesized from readily available starting materials, and the reaction is typically carried out at room temperature. However, the reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Orientations Futures
The future directions for 5-PMPA include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel pyrimidine-based dyes and fluorescent molecules. In addition, further research into its use as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells could be beneficial. Finally, further research into its antioxidant properties could lead to potential applications in medicine and healthcare.
Méthodes De Synthèse
5-PMPA can be synthesized from pyridine and formaldehyde, which are both readily available in the laboratory. The reaction involves a condensation reaction between the two starting materials, which results in a pyridylmethylpyrimidine-2-amine derivative. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Propriétés
IUPAC Name |
5-(pyridin-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10-13-6-8(7-14-10)5-9-3-1-2-4-12-9/h1-4,6-7H,5H2,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPPBLDRBWGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Pyridin-2-yl)methyl]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)

![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)






![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)
